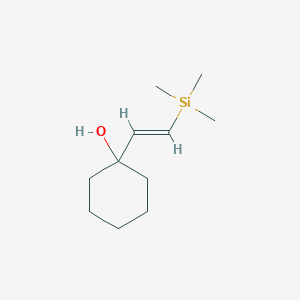

1-(2-(Trimethylsilyl)vinyl)cyclohexanol

Description

Significance of Vinylsilanes as Synthetic Intermediates

Vinylsilanes, a subclass of organosilicon compounds characterized by a C=C double bond directly attached to a silicon atom, are highly valuable synthetic intermediates. wikipedia.orgacs.org Their stability, ease of preparation, and diverse reactivity make them powerful building blocks in organic synthesis. researchgate.net The preparation of vinylsilanes can be achieved through several methods, including the hydrosilylation of alkynes, cross-coupling reactions, and the reaction of alkenyl lithium or Grignard reagents with chlorosilanes. wikipedia.orgacs.org

The synthetic utility of vinylsilanes is largely derived from their controlled reactivity in electrophilic substitution reactions. chemtube3d.com The silicon group can be replaced with a wide range of electrophiles with high regioselectivity, typically occurring at the carbon atom to which the silicon is attached (the ipso-carbon). chemtube3d.com This process often proceeds with retention of the double bond's stereochemistry, allowing for the stereospecific synthesis of complex alkenes. chemtube3d.com Furthermore, vinylsilanes are key components in various transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. rsc.org They also participate in reactions like oxonium-ene cyclizations to construct oxygen-containing heterocyclic rings, which are core units of many biologically active molecules. nih.gov

Context of Cyclohexanol (B46403) Derivatives in Complex Molecule Construction

The cyclohexanol motif is a fundamental structural unit found in a vast array of natural products and pharmaceutically active compounds. nih.gov Its prevalence underscores the importance of developing synthetic methods to access functionalized cyclohexanol derivatives. These cyclic alcohols serve as versatile intermediates, providing a scaffold upon which further chemical complexity can be built. chemicalbook.com

The synthesis of cyclohexanols can be achieved through various means, including the reduction of cyclohexanones or the oxidation of cyclohexane (B81311). nih.govnih.gov The functional groups on the cyclohexane ring can be manipulated to introduce stereocenters, and the hydroxyl group itself can be used to direct subsequent reactions or be converted into other functionalities. For instance, the dehydration of cyclohexanol yields cyclohexene (B86901), a key precursor for other materials. umass.eduyoutube.com The versatility of cyclohexanol derivatives makes them critical starting materials for the synthesis of important industrial chemicals like adipic acid and caprolactam, which are precursors to nylon. chemicalbook.com

Research Scope and Importance of the Target Compound

The target compound, 1-(2-(Trimethylsilyl)vinyl)cyclohexanol, represents a convergence of the chemical functionalities discussed above. As a bifunctional molecule, it contains both a vinylsilane group and a tertiary cyclohexanol moiety. This unique combination suggests its potential as a versatile building block for the synthesis of complex molecules.

The vinylsilane portion of the molecule offers a site for stereospecific carbon-carbon bond formation and other functional group interconversions. The cyclohexanol ring provides a rigid, three-dimensional scaffold that can be further elaborated. The tertiary alcohol, while less reactive than a primary or secondary alcohol, can still participate in certain chemical transformations or influence the stereochemical outcome of nearby reactions.

The strategic importance of this compound lies in its ability to undergo sequential or tandem reactions at its two distinct functional sites. For example, the vinylsilane could first be used in a cross-coupling reaction to attach a complex fragment, followed by reactions involving the cyclohexanol ring to build up another part of the target molecule. This bifunctionality allows for the convergent synthesis of intricate molecular architectures from a single, well-defined starting material. While specific research on this exact compound is not widely published, its value can be inferred from the extensive applications of its constituent parts in synthetic organic chemistry.

Compound Properties

Below is a table summarizing the key properties of the discussed compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H22OSi | 198.38 | Not Available |

| Vinylsilane | C2H6Si | 58.16 | 7291-09-0 wikipedia.org |

| Vinyltrimethylsilane | C5H12Si | 100.23 sigmaaldrich.com | 754-05-2 sigmaaldrich.com |

| Cyclohexanol | C6H12O | 100.16 | 108-93-0 |

| Cyclohexene | C6H10 | 82.14 | 110-83-8 |

| 2-(Trimethylsilyl)-2-cyclohexen-1-one | C9H16OSi | 168.31 sigmaaldrich.com | 72162-99-3 sigmaaldrich.com |

| cis-2-(Trimethylsilyl)cyclohexanol | C9H20OSi | 172.34 chemicalbook.com | 20584-43-4 chemicalbook.com |

| 1,2,2-Trimethylcyclohexanol | C9H18O | 142.24 nih.gov | 1321-60-4 nih.gov |

| Vinylcyclohexane | C8H14 | 110.20 nih.gov | 695-12-5 nih.gov |

| trans-2-Phenylcyclohexanol | C12H16O | 176.26 | 2362-54-1 |

Structure

3D Structure

Properties

Molecular Formula |

C11H22OSi |

|---|---|

Molecular Weight |

198.38 g/mol |

IUPAC Name |

1-[(E)-2-trimethylsilylethenyl]cyclohexan-1-ol |

InChI |

InChI=1S/C11H22OSi/c1-13(2,3)10-9-11(12)7-5-4-6-8-11/h9-10,12H,4-8H2,1-3H3/b10-9+ |

InChI Key |

AWHIZKVFNVNTPS-MDZDMXLPSA-N |

Isomeric SMILES |

C[Si](C)(C)/C=C/C1(CCCCC1)O |

Canonical SMILES |

C[Si](C)(C)C=CC1(CCCCC1)O |

Origin of Product |

United States |

Reaction Chemistry and Transformations of 1 2 Trimethylsilyl Vinyl Cyclohexanol

Reactions of the Vinyl Moiety

The vinyl group, influenced by the adjacent silicon atom, undergoes several important classes of reactions.

Atom Transfer Radical Additions (ATRA) to Vinylsilanes

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In the context of vinylsilanes, this reaction allows for the introduction of a variety of functional groups. The process is typically initiated by a radical initiator and involves the transfer of an atom or group from a precursor to the vinylsilane.

Ruthenium indenylidene complexes have been shown to be effective catalysts for the ATRA of compounds like carbon tetrachloride and chloroform (B151607) to various olefins, including vinylsilanes. epa.gov This reaction can be extended to an Atom Transfer Radical Polymerization (ATRP) by adjusting the ratio of monomer to halide. epa.gov Photocatalytic methods, such as those employing the Fukuzumi photocatalyst, have also been developed for the ATRA of trihaloalkyl groups to styrenes, demonstrating the versatility of this approach for functionalizing vinyl systems. chemrxiv.org

A novel visible-light-induced palladium-catalyzed hydrogen atom translocation/atom-transfer radical cyclization (HAT/ATRC) has been developed, which proceeds via a 1,5-HAT process of hybrid vinyl palladium radical intermediates. nih.gov This methodology leads to the formation of iodomethyl carbo- and heterocyclic structures. nih.gov

| Reaction | Catalyst/Initiator | Substrate | Product Type | Ref |

| ATRA | Ruthenium indenylidene complexes | Vinylsilane, CCl4/CHCl3 | Functionalized silane (B1218182) | epa.gov |

| Photocatalytic ATRA | Fukuzumi photocatalyst | Styrene, CBr4 | Trihaloalkyl-functionalized styrene | chemrxiv.org |

| HAT/ATRC | Palladium catalyst, visible light | Vinyl iodide | Iodomethyl carbo/heterocycle | nih.gov |

Isomerization and Rearrangement Reactions (e.g., Claisen Rearrangement)

Vinylsilanes can participate in various isomerization and rearrangement reactions, with the Claisen rearrangement being a notable example. The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically involves the heating of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is known to be a concerted, pericyclic process that proceeds through a highly ordered cyclic transition state. wikipedia.orglibretexts.orgnih.gov

Several variations of the Claisen rearrangement exist, including the Ireland-Claisen rearrangement, which involves the reaction of an allylic carboxylate with a strong base to yield a γ,δ-unsaturated carboxylic acid. libretexts.org The Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org The stereochemistry of the starting vinylsilane can significantly influence the stereochemical outcome of the rearrangement. For instance, Ireland-Claisen rearrangements of chiral (Z)-vinylsilanes can lead to highly diastereoselective syntheses of anti-α-alkoxy-β-(dimethylphenylsilyl)-(E)-hex-4-enoates. acs.org

Reactions of the Hydroxyl Functionality

The hydroxyl group of 1-(2-(trimethylsilyl)vinyl)cyclohexanol is a key site for chemical modification, enabling transformations such as silylation, desilylation, and C-O bond cleavage.

Silylation and Desilylation Processes

Silylation is the process of substituting the hydrogen atom of the hydroxyl group with a silyl (B83357) group, forming a silicon-oxygen bond. colostate.edu This is a common strategy for protecting the hydroxyl group during other chemical transformations. A variety of silylating agents can be used, often in the presence of a base. colostate.edu Conversely, desilylation is the removal of the silyl protecting group, which can typically be achieved under acidic or fluoride-mediated conditions.

The palladium-catalyzed silyl-Heck reaction allows for the direct silylation of terminal olefins to form vinyl silanes. nih.gov Experimental and computational studies have investigated the mechanism of silylation of vinyl arenes by hydrodisiloxanes in the presence of sodium triethylborohydride. nih.gov The chemical modification of resorcinol-formaldehyde xerogels through silylation has also been explored to alter their surface properties from hydrophilic to hydrophobic. dlr.de

| Process | Reagents | Purpose |

| Silylation | Silylating agent, Base | Protection of hydroxyl group |

| Desilylation | Acid or Fluoride source | Deprotection of hydroxyl group |

| Silyl-Heck Reaction | Palladium catalyst, tBuPPh2 | Direct silylation of olefins |

Lewis Acid-Promoted C-O Bond Cleavage

The carbon-oxygen bond of the hydroxyl group in allylic alcohols like this compound can be cleaved under the influence of a Lewis acid. This reactivity can be harnessed in various synthetic transformations. For instance, an intriguing Lewis acid-catalyzed intramolecular ring-opening/cyclization of cyclopropylvinylallenes has been developed, which proceeds through selective C-C bond cleavage to afford structurally diverse cyclopentenes. nih.gov This highlights the potential for Lewis acid catalysis to induce unique and selective bond-breaking and bond-forming events in complex molecules.

Functionalization of the Alcohol Group

The tertiary alcohol group in this compound is a prime site for functionalization, although its steric hindrance, exacerbated by the adjacent bulky trimethylsilylvinyl group, presents a significant challenge.

Etherification: The formation of ethers from tertiary alcohols is often challenging under typical Williamson ether synthesis conditions due to the high propensity for elimination reactions. However, alternative methods could be employed. For instance, reaction with a large excess of a simple alcohol under strongly acidic conditions could lead to the corresponding ether, though this would likely compete with dehydration of the cyclohexanol (B46403). A more controlled approach would involve the use of specific reagents that can activate the alcohol or the alkylating agent under milder conditions.

Esterification: Similar to etherification, direct esterification with carboxylic acids (Fischer esterification) would be slow and likely complicated by side reactions. More reactive acylating agents, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine, would be more suitable for converting the sterically hindered alcohol to its corresponding ester.

Silyl Ether Formation: The hydroxyl group can be readily converted into a silyl ether by reaction with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), or other silylating agents in the presence of a base like triethylamine (B128534) or imidazole. This reaction not only serves as a protection strategy for the alcohol but can also influence the reactivity of the nearby vinylsilane.

Transformations Involving the Cyclohexanol Ring System

The cyclohexanol ring offers a platform for a range of transformations, from regioselective functionalization to more complex ring alterations.

Regioselective Functionalization of the Cyclohexane (B81311) Ring

Achieving regioselective functionalization of the saturated cyclohexane ring in the presence of the reactive vinylsilane and alcohol functionalities would require carefully chosen reagents.

Oxidation: The tertiary alcohol itself is resistant to oxidation under standard conditions. However, it is conceivable that under forcing conditions, or with specialized reagents, oxidation of the cyclohexane ring could occur. More plausibly, if the tertiary alcohol were to be eliminated to form a double bond within the ring, subsequent selective oxidation of this new double bond or the allylic positions could be explored. A more direct transformation would be the oxidation of the alcohol to the corresponding ketone, 1-(2-(trimethylsilyl)vinyl)cyclohexanone. This could potentially be achieved using strong oxidants, although the conditions would need to be carefully controlled to avoid degradation of the vinylsilane moiety.

Table 1: Potential Oxidation Reactions of the Cyclohexanol Moiety

| Starting Material | Reagent/Conditions | Potential Product |

| This compound | Strong Oxidant (e.g., Chromic Acid) | 1-(2-(Trimethylsilyl)vinyl)cyclohexanone |

| This compound | Dehydration then Oxidation | Functionalized cyclohexene (B86901) derivatives |

Ring Alterations and Derivatizations

The structure of this compound allows for the possibility of skeletal rearrangements and ring-opening reactions, leading to novel molecular architectures.

Dehydration and Rearrangement: Acid-catalyzed dehydration of the tertiary alcohol would lead to the formation of a carbocation intermediate. This intermediate could then undergo rearrangement, potentially leading to ring expansion or contraction, or the formation of various isomeric alkenes. The presence of the silicon atom could influence the stability and rearrangement pathways of the carbocation.

Ring Expansion: Under specific conditions, such as a pinacol-type rearrangement of a corresponding diol derivative, a ring expansion of the cyclohexyl ring to a cycloheptanone (B156872) could be envisioned. This would involve the migration of one of the ring carbons to an adjacent carbocationic center.

Spirocyclization: The vinylsilane moiety could participate in intramolecular reactions. For example, upon activation, the vinyl group could potentially attack a transient electrophilic center on the cyclohexane ring, leading to the formation of spirocyclic compounds.

Table 2: Potential Ring Alteration Reactions

| Reaction Type | Key Intermediate/Precursor | Potential Product Class |

| Acid-Catalyzed Dehydration | Tertiary Carbocation | Isomeric Alkenes, Rearranged Products |

| Pinacol-type Rearrangement | 1,2-Diol derivative | Cycloheptanone derivatives |

| Intramolecular Cyclization | Activated vinylsilane | Spirocyclic compounds |

Mechanistic Investigations of Key Transformations

Mechanisms of Organometallic Additions

The most direct synthesis of 1-(2-(trimethylsilyl)vinyl)cyclohexanol involves the nucleophilic addition of a (trimethylsilyl)vinyl organometallic reagent to cyclohexanone (B45756). The mechanism of this addition is a cornerstone of organic chemistry. libretexts.orgyoutube.com

Typically, a (trimethylsilyl)vinyl Grignard or organolithium reagent is employed. youtube.com The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom attached to the silicon group strongly nucleophilic and basic. youtube.com The reaction proceeds via the nucleophilic attack of this vinyl carbanion equivalent on the electrophilic carbonyl carbon of cyclohexanone. libretexts.org This attack leads to the formation of a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent workup with a protic source, such as aqueous acid, neutralizes the alkoxide to yield the final tertiary alcohol product, this compound. youtube.comresearchgate.net

The stereochemical outcome of this addition is governed by the trajectory of the nucleophilic attack on the cyclohexanone ring. Two primary pathways are considered: axial attack and equatorial attack. The stereochemistry is influenced by a combination of steric hindrance and electronic effects. researchgate.net Steric bulk generally favors the equatorial approach of the nucleophile to avoid hindrance from the axial hydrogens. However, electronic factors, such as stabilizing interactions between the developing bond's orbitals and the ring's sigma bonds, can favor axial attack. researchgate.net The precise ratio of diastereomers can therefore depend on the specific reagent, counterion, and reaction conditions. researchgate.net

Transition Metal Catalysis Mechanisms

Transition metal catalysis offers alternative and often more sophisticated routes to vinyl alcohols, involving intricate mechanistic cycles that allow for high efficiency and selectivity. Nickel catalysis, in particular, has been shown to be effective in constructing vinyl alcohol motifs through novel pathways. nih.govnih.govsemanticscholar.org

Oxa-Metallacycle Intermediates in Nickel Catalysis

A powerful strategy for synthesizing vinyl-substituted alcohols involves a nickel-catalyzed coupling of aldehydes (or ketones), alkynes, and silanes. nih.gov A key step in the proposed catalytic cycle is the formation of a five-membered oxa-nickellacycle intermediate. nih.gov

This process is initiated by the oxidative cyclization of the carbonyl compound (e.g., cyclohexanone) and an alkyne (such as acetylene, which can act as a C2 vinyl synthon) with a low-valent nickel catalyst, like Ni(0). nih.gov This step forms the crucial oxa-nickellacycle. This intermediate is central to the transformation, as it holds the carbonyl and alkyne fragments in proximity for the subsequent bond-forming steps. nih.gov

Silane-Mediated σ-Bond Metathesis

Once the oxa-nickellacycle is formed, the cycle must be turned over to release the product and regenerate the active catalyst. This is often achieved through a silane-mediated σ-bond metathesis step. nih.gov A hydrosilane (R₃SiH) is introduced, which interacts with the nickel center. whiterose.ac.uk

The proposed mechanism involves the σ-bond of the silane (B1218182) coordinating to the nickel center in a process known as σ-complex assisted metathesis (σ-CAM). nih.govwhiterose.ac.uk This is followed by cleavage of the nickel-carbon bond of the metallacycle and the Si-H bond of the silane, with the concurrent formation of a C-H bond and a Ni-Si bond. Subsequent reductive elimination from the resulting nickel-silyl intermediate cleaves the nickel-oxygen bond and forms the silicon-oxygen bond of a silyl (B83357) ether product. This final step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle. Hydrolysis of the resulting silyl ether would then yield the target vinyl alcohol. nih.gov

Role of Catalysts and Ligands

The choice of catalyst and supporting ligands is critical for the success of these transformations, dictating the reaction's efficiency, regioselectivity, and stereoselectivity.

Catalysts: While nickel is prominent in forming oxa-metallacycles nih.govnih.govsemanticscholar.org, other metals like palladium and ruthenium are widely used in related vinylsilane chemistry. d-nb.infonih.gov For instance, Grubbs' ruthenium catalysts are highly effective for the cross-metathesis of vinylsilanes. d-nb.inforesearchgate.net Palladium catalysts are often employed in hydrosilylation and aza-Wacker-type reactions involving vinyl groups. nih.gov The catalyst's identity determines the fundamental steps of the mechanistic pathway.

Ligands: Ligands coordinate to the metal center and modulate its electronic and steric properties. This has a profound impact on reactivity and selectivity. Phosphine (B1218219) ligands (e.g., PCy₃) and N-heterocyclic carbenes (NHCs) are common in ruthenium-catalyzed metathesis. d-nb.infomanchester.ac.uk In nickel catalysis, bidentate ligands like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy) can be crucial for stabilizing the active catalytic species and promoting the desired reaction pathway over side reactions. nih.govsemanticscholar.org The kinetic profile of a reaction, including the rate dependence on reactants, can be significantly altered by the ligand, sometimes showing an inverse-order dependence on one of the substrates, indicating a complex role in the catalytic cycle. acs.org

| Catalyst System | Typical Reaction | Role of Metal/Ligand |

| NiCl₂(Py)₄ / dtbbpy | Multicomponent C-O/C-H vinylation/arylation | Ni promotes oxidative addition and reductive elimination; dtbbpy ligand stabilizes Ni intermediates. nih.govsemanticscholar.org |

| [RuHCl(CO)(PCy₃)₂] | Silylative coupling / Cross-metathesis | Ru-hydride enables catalytic cycle; phosphine ligands control steric and electronic environment. d-nb.inforesearchgate.net |

| Pd(PPh₃)₂Cl₂ | Intramolecular aza-Wacker cyclization | Pd(II) catalyzes aminopalladation of the vinyl group; phosphine ligands influence catalyst stability and activity. nih.gov |

Mechanism of Stereoselective Reactions

Controlling the stereochemistry during the formation of this compound is essential, particularly concerning the orientation of the vinyl group relative to the cyclohexyl ring.

Stereodirecting Effects of Auxiliary Groups

While chiral auxiliaries are a common strategy for inducing stereoselectivity, in the case of additions to cyclohexanone, the ring itself provides significant stereodirecting influence. The mechanism of stereoselection is based on the competition between axial and equatorial attack of the nucleophile. researchgate.net

The transition state for nucleophilic addition is stabilized or destabilized by several factors:

Torsional Strain: Axial attack can be disfavored due to developing torsional strain between the incoming nucleophile and the syn-axial hydrogens at the C3 and C5 positions.

Steric Hindrance: A bulky nucleophile, such as the (trimethylsilyl)vinyl group, will generally favor the less hindered equatorial trajectory to minimize steric clashes. researchgate.net

Electronic Effects: The Felkin-Anh-Eisenstein model provides a more sophisticated view. researchgate.net It posits that the nucleophile prefers to attack anti-periplanar to one of the C-C bonds of the ring, avoiding the electron-rich C-O bond. Furthermore, stabilizing hyperconjugative interactions can occur between the sigma bonds of the cyclohexane (B81311) ring (which act as electron donors) and the low-lying antibonding orbital (σ*) of the newly forming carbon-nucleophile bond. These electronic effects often favor axial attack. researchgate.net

The final stereochemical outcome is a delicate balance of these competing effects. The large steric profile of the trimethylsilyl (B98337) group on the vinyl nucleophile would strongly suggest a preference for equatorial attack, leading to an axial orientation of the resulting hydroxyl group.

Radical Pathways in Silyl-Vinyl Chemistry

The vinylsilane moiety within this compound is susceptible to radical-mediated transformations, which offer powerful methods for carbon-carbon bond formation. nih.govfigshare.com These reactions are often initiated by photoredox catalysis, which allows for the mild generation of radical species under visible light irradiation. researchgate.netnih.gov

A typical radical pathway involves the addition of a carbon-centered radical (R•), generated from a suitable precursor like an alkyl iodide, to the double bond of the vinylsilane. nih.gov The addition generally occurs with high regioselectivity, with the incoming radical attacking the carbon atom distal to the silicon atom (the α-carbon of the vinyl group). This regioselectivity is governed by the formation of the more stable radical intermediate, which is stabilized on the carbon atom adjacent to the silicon (the β-carbon). wikipedia.org

Following the initial addition, the resulting β-silyl radical intermediate can undergo several subsequent reactions. One common pathway is fragmentation or group transfer, where a cyclic intermediate may form and then reopen, effectively transferring the vinyl group from the silicon to the carbon radical's original position. nih.govresearchgate.net This process is driven by the lability of the carbon-silicon bond and the formation of a stable silicon-containing byproduct. figshare.com These radical group transfer reactions have been shown to proceed with high diastereoselectivity in many cases. nih.gov

Table 2: Key Steps in Radical Reactions of Vinylsilanes

| Step | Description | Key Features |

|---|---|---|

| Initiation | Generation of a radical species (e.g., R•) often via photoredox catalysis. | Mild reaction conditions. nih.gov |

| Propagation (Addition) | The radical adds to the C=C double bond of the vinylsilane. | Anti-Markovnikov regioselectivity; radical adds to the carbon not bonded to silicon. wikipedia.org |

| Propagation (Fragmentation/Transfer) | The resulting β-silyl radical undergoes fragmentation or rearrangement. | Results in overall vinyl group transfer; can be highly diastereoselective. figshare.comnih.gov |

| Termination | Two radical species combine to form a non-radical product. | Ends the chain reaction. |

Influence of Silyl Substitution on Enol Chemistry

To discuss the enol chemistry related to this compound, one must consider its oxidized form, 1-(2-(trimethylsilyl)vinyl)cyclohexan-1-one . The presence of the α-(trimethylsilyl)vinyl substituent significantly influences the formation and reactivity of enolates or silyl enol ethers derived from this ketone.

The formation of an enolate by deprotonation of the α-carbon is a cornerstone of ketone reactivity. In the case of 1-(2-(trimethylsilyl)vinyl)cyclohexan-1-one, there are two potential sites for deprotonation: the carbon of the vinyl group (Cα') and the methylene (B1212753) carbon of the cyclohexyl ring (Cα). The steric bulk of the trimethylsilyl group would be expected to play a significant role. thieme-connect.de Deprotonation at the Cα position on the ring is sterically less hindered and would likely be favored, especially when using a bulky base like lithium diisopropylamide (LDA), leading to the kinetic enolate. wikipedia.org

The electronic properties of the silyl group also exert an influence. The silicon atom can stabilize a positive charge on the β-carbon (the "β-effect"), which can affect the reactivity of the adjacent double bond. However, in the context of enolate formation, the steric hindrance is often the dominant factor in determining regioselectivity. thieme-connect.de

Once formed, the resulting silyl enol ether, such as 1-((1-(trimethylsilyl)vinyl)cyclohex-1-en-1-yl)oxy)trimethylsilane , is a versatile synthetic intermediate. wikipedia.org The regioselectivity of its formation (i.e., the less substituted vs. the more substituted double bond) can be controlled by the reaction conditions (kinetic vs. thermodynamic control). researchgate.net The (trimethylsilyl)vinyl group would likely direct reactions to the less substituted side of the ketone, providing a handle for regiocontrolled functionalization. nih.gov

Advanced Synthetic Applications and Building Block Utility

Role as a Key Intermediate in Total Synthesis

While specific examples detailing the use of 1-(2-(trimethylsilyl)vinyl)cyclohexanol in the total synthesis of natural products are not extensively documented, the utility of the vinylsilane moiety as a stable and versatile functional group is well-established in complex molecule synthesis. ias.ac.inacs.org Vinylsilanes serve as valuable intermediates due to their unique reactivity. They can act as vinyl anion equivalents or participate in stereospecific electrophilic substitutions at the carbon atom attached to the silicon (the ipso position). ias.ac.in This reactivity allows for the controlled formation of carbon-carbon and carbon-heteroatom bonds, a critical step in many total synthesis campaigns.

The trimethylsilyl (B98337) group can stabilize an adjacent β-carbocation, guiding the regioselectivity of electrophilic additions to the double bond. ias.ac.in Furthermore, the silicon-carbon bond can be selectively cleaved and replaced by a variety of other functional groups, including halides, hydrogen, or carbon-based fragments, often with retention of the double bond geometry. This functional group interconversion is a powerful tool for elaborating molecular complexity. For instance, the conversion of a vinylsilane to a vinyl halide can precede cross-coupling reactions to build more complex carbon skeletons. ias.ac.in

Construction of Complex Molecular Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The synthesis of new scaffolds is crucial for developing novel compounds in fields like materials science and medicinal chemistry. mdpi.comnih.gov Vinylsilanes are instrumental in constructing such frameworks. acs.org

This compound can serve as a linchpin in the assembly of intricate molecular architectures. The vinylsilane and hydroxyl functionalities can be manipulated sequentially or in tandem to build upon the cyclohexyl core.

Key reaction classes for scaffold construction involving vinylsilanes include:

Cyclization Reactions: The vinylsilane can act as a terminator in cationic cyclization reactions, where an intramolecular carbocation is quenched by the vinylsilane to form a new ring system. acs.org

Cross-Coupling Reactions: After conversion to a more reactive species like a vinyl halide or vinyl boronate, the vinyl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to connect the cyclohexanol-containing fragment to other molecular components.

Hydrosilylation: The modification of vinyl groups on silsesquioxane cages via hydrosilylation demonstrates their utility as anchor points for building larger, well-defined macromolecular structures. acs.org This principle can be extended to smaller building blocks like this compound.

The combination of the cyclohexyl ring, the hydroxyl group, and the synthetically versatile vinylsilyl moiety provides a powerful three-dimensional building block for creating diverse and complex molecular scaffolds.

Stereoselective Introduction of Functional Groups

The existing stereocenter at the hydroxyl-bearing carbon and the geometry of the vinylsilane group in this compound can influence the stereochemical outcome of subsequent reactions. This makes it a useful substrate for the stereoselective introduction of new functional groups.

Allylic Alcohol Chemistry: The tertiary allylic alcohol moiety is a key structural motif. Palladium-catalyzed allylic C-OH functionalization of similar allylic alcohols allows for the direct and stereospecific replacement of the hydroxyl group with other nucleophiles, including silyl (B83357) groups, to form new allylsilanes. acs.orgorganic-chemistry.org This type of transformation offers a pathway to modify the core structure while controlling stereochemistry.

Substrate-Directed Reactions: The tertiary hydroxyl group can direct the stereochemistry of reactions on the adjacent vinyl group. For example, in epoxidation or dihydroxylation reactions, the hydroxyl group can coordinate to the reagent and deliver it to one face of the double bond, resulting in a diastereoselective transformation. While not specifically documented for this compound, this is a general principle in the chemistry of allylic alcohols. nih.gov

Vinylsilane Additions: The vinylsilane group itself can be a precursor to stereodefined structures. For example, enantioselective Lewis acid-catalyzed additions of vinylsilanes to carbonyl compounds can generate chiral α-hydroxy acid derivatives. acs.org Similarly, copper-catalyzed hydroamination of vinylsilanes can produce chiral α-aminosilanes with high enantioselectivity. nih.gov These methods highlight the potential to convert the vinylsilyl group into other valuable, stereodefined functional groups.

A summary of potential stereoselective reactions is presented below:

| Reaction Type | Reagents | Potential Product | Stereochemical Influence |

| Directed Epoxidation | m-CPBA, Vanadyl acetylacetonate | Silylepoxycyclohexanol | The tertiary hydroxyl group directs the epoxidation to the syn-face of the double bond. |

| Allylic Silylation | Disilanes, Palladium catalyst | Bis-silylated cyclohexene (B86901) derivative | The reaction proceeds via a palladium-π-allyl complex, often with inversion of stereochemistry. acs.orgorganic-chemistry.org |

| Asymmetric Hydroamination | Cu-catalyst, Silane (B1218182), Hydroxylamine derivative | Chiral α-aminosilylethyl-cyclohexanol | The chiral catalyst controls the enantioselective formation of the new C-N bond. nih.gov |

Derivatization to Other Organosilicon Compounds and Polymers

This compound is a valuable monomer and precursor for a variety of other organosilicon compounds and materials. bohrium.com Both the hydroxyl group and the vinylsilyl group can be independently or concertedly functionalized.

The hydroxyl group can undergo standard transformations such as etherification or esterification to introduce new organic functionalities while leaving the vinylsilane intact for subsequent reactions.

The vinylsilane moiety is particularly useful for creating new organosilicon compounds and polymers. acs.org

Hydrosilylation: The vinyl group can react with hydrosilanes (compounds containing an Si-H bond) in the presence of a platinum or other transition metal catalyst. This reaction attaches a new silyl group to the molecule and is a fundamental process in silicone chemistry. acs.orgwiley-vch.de If a di- or tri-hydrosilane is used, this can be a key step in forming cross-linked networks or branched polymers.

Polymerization: Vinylsilanes can undergo polymerization through various mechanisms, including radical, anionic, and coordinated anionic pathways, to produce poly(vinylsilane)s. acs.org These polymers contain reactive Si-H bonds (if derived from vinylhydrosilanes) or can be pyrolyzed to form silicon carbide ceramics. acs.org The presence of the cyclohexanol (B46403) group would impart specific properties, such as hydrophilicity and potential for further cross-linking, to the resulting polymer.

Conversion to Other Silanes: The trimethylsilyl group can be exchanged for other silyl groups, or the entire vinylsilane unit can be transformed. For example, ruthenium-catalyzed multicomponent reactions can convert silyl-propargyl boronates into densely functionalized α-silyl-β-hydroxy vinylsilanes, showcasing the modularity of organosilicon chemistry. nih.gov

The derivatization pathways allow for the synthesis of a wide range of materials, from functionalized small molecules to complex silicone polymers, where the cyclohexanol moiety can be incorporated to tune the final properties of the material. wiley-vch.de

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are instrumental in determining the thermodynamics and kinetics of chemical reactions. For reactions involving 1-(2-(trimethylsilyl)vinyl)cyclohexanol, methods like Density Functional Theory (DFT) are often the preferred choice, offering a good balance between accuracy and computational cost. numberanalytics.com More computationally intensive methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)) can be employed for higher accuracy. numberanalytics.com

These calculations can predict the energetics of various potential reaction pathways. For instance, in an acid-catalyzed reaction, calculations can determine the relative energies of the starting material, protonated intermediates, transition states, and final products. This information helps in identifying the most energetically favorable reaction pathway.

A key reaction for vinylsilanes is electrophilic substitution, where the trimethylsilyl (B98337) group is replaced by an electrophile. chemtube3d.com Computational studies can model this process, providing insight into the stability of the crucial β-silyl carbocation intermediate. The energy of this intermediate relative to the reactants and products is a key determinant of the reaction rate.

Table 1: Hypothetical Reaction Energetics for an Electrophilic Addition to this compound (Calculated at DFT B3LYP/6-31G(d) level)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + E+) | 0.0 |

| Intermediate Carbocation | +5.2 |

| Transition State | +15.8 |

| Products | -10.4 |

Note: This table presents hypothetical data to illustrate the type of information obtained from quantum chemical calculations.

Modeling of Transition States and Intermediates

The geometry and energy of transition states and intermediates are critical for understanding reaction mechanisms. acs.org For this compound, computational modeling can elucidate the structure of key species.

In reactions like electrophilic addition to the vinyl group, a carbocation intermediate is formed. stackexchange.com The silicon atom in the β-position to the positive charge has a stabilizing effect, known as the β-silicon effect. Modeling this intermediate would likely show a hyperconjugative interaction between the C-Si σ-bond and the empty p-orbital of the carbocation, explaining its enhanced stability.

Transition state modeling is used to identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. csic.es For instance, in the addition of an electrophile, the transition state would involve the partial formation of the new bond to the electrophile and the developing positive charge on the adjacent carbon. The structure of this transition state, including bond lengths and angles, can be precisely calculated. csic.esnih.gov In some cases, reactions may involve the formation of initial complexes between the reactants before the main chemical transformation occurs. nih.gov

Computational Analysis of Stereochemical Outcomes

Vinylsilane chemistry is notable for its high degree of stereoselectivity. chemtube3d.com Reactions often proceed with retention of the double bond geometry. Computational analysis is a powerful tool to rationalize these stereochemical outcomes.

For this compound, the stereochemistry of reactions at the vinyl group can be predicted by analyzing the potential energy surfaces of different stereoisomeric pathways. The reaction is expected to proceed through the lowest energy transition state, which dictates the stereochemistry of the product. stackexchange.com

The stereospecificity of electrophilic substitution on vinylsilanes is attributed to the preferred anti-periplanar arrangement of the silyl (B83357) group and the leaving group in the transition state leading to the product. By calculating the energies of different rotational conformers of the carbocation intermediate and the subsequent transition states for silyl group elimination, the observed retention of stereochemistry can be explained. stackexchange.com

For example, in a hypothetical reaction, the transition state leading to the cis product might be several kcal/mol higher in energy than the transition state leading to the trans product, thus explaining the exclusive or predominant formation of the trans isomer.

Table 2: Hypothetical Energy Barriers for Different Stereochemical Pathways

| Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Retention of Stereochemistry | 15.8 | Major Product |

| Inversion of Stereochemistry | 21.5 | Minor or Unobserved Product |

Note: This table presents hypothetical data to illustrate how computational analysis can predict stereochemical outcomes.

Simulations of Mechanistic Pathways and Catalytic Cycles

Beyond static calculations of intermediates and transition states, computational chemistry can simulate the entire reaction pathway. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state indeed connects the reactants and products of a specific reaction step. csic.es

For reactions involving catalysts, computational simulations can model the complete catalytic cycle. rsc.orgrsc.org For example, if this compound were to undergo a transition metal-catalyzed cross-coupling reaction, DFT calculations could be used to model each step of the cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net Such simulations provide a detailed, step-by-step understanding of the catalyst's role and can help in optimizing reaction conditions.

In the context of a reaction like the Nazarov cyclization, which can be influenced by silicon substituents, computational simulations can map out the multi-step process involving electrocyclization and subsequent rearrangements. nih.govchempedia.infoyoutube.comwikipedia.org These simulations can clarify the role of the silyl group in directing the cyclization and influencing the stability of the intermediates, thereby controlling the reaction's outcome. youtube.com

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Trimethylsilyl)vinyl)cyclohexanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process: (i) Grignard addition : React cyclohexanone with trimethylsilylacetylene in the presence of a Grignard reagent (e.g., RMgX) to form the alkynide intermediate. (ii) Hydration : Catalytic hydration using Au-based catalysts (e.g., Au/TiO₂) under mild conditions (40–60°C, aqueous medium) to selectively form the vinyl group .

- Key variables : Temperature, solvent polarity (e.g., THF vs. Et₂O), and catalyst loading significantly affect regioselectivity and yield.

Q. How can NMR spectroscopy distinguish stereochemical configurations in this compound?

- ¹H NMR : The trimethylsilyl (TMS) group shows a singlet at δ 0.1–0.3 ppm. Vicinal coupling constants (J values) between the vinyl proton and adjacent cyclohexanol protons (δ 4.5–5.5 ppm) indicate cis/trans isomerism .

- ¹³C NMR : The TMS carbon resonates at δ 0–5 ppm, while the vinyl carbons appear at δ 110–130 ppm. Diastereotopic protons on the cyclohexanol ring split signals into distinct doublets .

Q. What safety protocols are critical for handling this compound?

- Hazards : Cyclohexanol derivatives are irritants (skin/eyes) and may release toxic fumes upon decomposition .

- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coat), and store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS guidelines for cyclohexanol analogs .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The TMS group acts as a directing and protecting moiety. In Suzuki-Miyaura couplings, it enhances β-hydride elimination stability, favoring transmetalation with Pd catalysts .

- Optimization : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor by TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

Q. What computational methods predict the compound’s conformational stability?

- DFT Analysis : Perform geometry optimization (B3LYP/6-31G*) to evaluate chair vs. boat cyclohexanol conformers. The TMS-vinyl group introduces steric strain, favoring a chair conformation with axial TMS orientation (ΔG ≈ 2.1 kcal/mol) .

- MD Simulations : Solvent effects (e.g., water vs. toluene) alter torsional angles; use Amber force fields for 10-ns trajectories .

Q. How do kinetic studies resolve contradictions in oxidation pathways?

- Contradiction : Conflicting reports on whether Au-catalyzed oxidation proceeds via radical or ionic mechanisms.

- Resolution : Use radical traps (TEMPO) and isotopic labeling (D₂O). If TEMPO suppresses reaction, a radical pathway is likely. ¹⁸O labeling in H₂¹⁸O tracks oxygen incorporation into the product .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| FT-IR | -OH stretch (3200–3600 cm⁻¹), C-Si (1250 cm⁻¹) | |

| ¹H NMR | TMS (δ 0.1–0.3 ppm), vinyl H (δ 5.2–5.8 ppm) | |

| GC-MS | M⁺ at m/z 224 (C₁₃H₂₄OSi) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–2 mol% Au/TiO₂ | >80% conversion |

| Solvent | THF/H₂O (3:1) | Enhances solubility |

| Temperature | 50°C | Minimizes side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.